molecular formula C17H15N5O4S B2717263 3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 392247-75-5

3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2717263
CAS No.: 392247-75-5
M. Wt: 385.4
InChI Key: WJCMBVXGERGGKI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a sulfanylidene (C=S) group at position 5 and a 4-nitrophenyl substituent at position 4 of the triazole ring. The 3-methoxybenzamide moiety is linked via a methylene bridge to the triazole core. Its synthesis involves the alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones under basic conditions, as described in analogous protocols .

Properties

IUPAC Name

3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-14-4-2-3-11(9-14)16(23)18-10-15-19-20-17(27)21(15)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCMBVXGERGGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methyl iodide and a suitable base.

    Formation of the Benzamide Structure: The final step involves the coupling of the triazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines, and the reactions are typically carried out under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous 1,2,4-Triazole Derivatives
Compound Name Substituents (R1, R2, R3) Key Functional Groups Tautomeric Form Reference
Target Compound R1 = 4-Nitrophenyl, R2 = S, R3 = 3-MeO-Benzamide C=S, NO₂, OMe Thione (confirmed via IR/NMR)
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide R1 = H, R2 = S, R3 = 4-Me-Benzamide C=S, NH₂, Me Thione
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine R1 = 3,4,5-OMe-Ph, R2 = SMe, R3 = Cl-Benzylidene C=N, SMe, OMe Thiol/thione equilibrium
N-[(4-Benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide R1 = Benzyl, R2 = SMe, R3 = 4-MeO-Benzamide SMe, OMe Thione (inferred)

Key Observations :

  • Tautomerism: The target compound exists exclusively in the thione form, evidenced by the absence of ν(S–H) in IR (2500–2600 cm⁻¹) and presence of ν(C=S) at 1247–1255 cm⁻¹ . In contrast, compounds with amino groups (e.g., ) stabilize the thione form via intramolecular hydrogen bonding.
  • Steric and Lipophilic Profiles : Substituents like benzyl () or chlorobenzylidene () increase steric bulk, which may hinder enzymatic interactions compared to the target compound’s smaller 4-nitrophenyl group.

Substituent Effects on Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR ν(C=O) (cm⁻¹) IR ν(C=S) (cm⁻¹) ¹H-NMR (Key Signals) Reference
Target Compound 1663–1682 (amide) 1247–1255 δ 8.2–8.5 (NO₂-Ph), δ 3.8 (OMe)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1606 (amide) δ 7.95–8.13 (isoxazole-H), δ 7.36–7.72 (Ar-H)
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 1240–1250 δ 6.5–7.5 (Ar-H), δ 2.3 (CH₃)

Insights :

  • The target compound’s amide carbonyl (ν=1663–1682 cm⁻¹) is less polarized than non-triazole benzamides (e.g., ν=1606 cm⁻¹ in ), likely due to conjugation with the triazole ring.
  • The 4-nitrophenyl group deshields adjacent protons, resulting in downfield-shifted aromatic signals (δ 8.2–8.5) compared to methyl-substituted analogs (δ 6.5–7.5 in ).

Biological Activity

The compound 3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article aims to compile and analyze the available data on its biological activity based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a triazole ring , which is known for its diverse biological properties. The presence of the methoxy group and the nitrophenyl substituent enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against HEPG2 liver cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM .

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colon carcinoma)6.2
Compound BT47D (Breast cancer)27.3
3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamideTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives possess antibacterial and antifungal properties. For example, mercapto-substituted triazoles have shown effectiveness against various pathogenic bacteria and fungi .

In a comparative study of various triazole derivatives, it was found that compounds similar to 3-methoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus .

The biological activities of triazole derivatives are often attributed to their ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis.
  • Induction of oxidative stress leading to apoptosis.
  • Disruption of microbial cell membranes.

Case Studies

  • Antitumor Activity in HEPG2 Cells
    • A study demonstrated that a related triazole compound led to significant cell death in HEPG2 cells through apoptosis pathways, suggesting that modifications in the structure could enhance efficacy .
  • Antibacterial Efficacy
    • Another investigation reported that a series of triazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural variations can lead to improved antimicrobial properties .

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